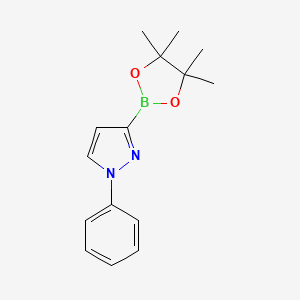

1-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Description

Chemical Identity and Nomenclature

1-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is systematically identified through multiple nomenclature systems and chemical identifiers that establish its precise molecular identity. The compound bears the Chemical Abstracts Service registry number 1002334-13-5, which serves as its unique identifier in chemical databases and literature. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is designated as 1-phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, reflecting the systematic naming convention that describes the structural connectivity and substitution pattern.

The compound is known by several synonymous names in chemical literature and commercial catalogs. Alternative designations include 1-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole and pyrazole-3-boronic acid pinacol ester derivatives. The molecular formula C15H19BN2O2 accurately represents the atomic composition, indicating the presence of fifteen carbon atoms, nineteen hydrogen atoms, one boron atom, two nitrogen atoms, and two oxygen atoms arranged in a specific three-dimensional configuration.

The compound's identification is further supported by its unique International Chemical Identifier, which provides a standardized representation of its molecular structure. The International Chemical Identifier Key UBYYGXCGPBWGKO-UHFFFAOYSA-N serves as a condensed hash code derived from the full structural representation, enabling rapid database searches and cross-referencing across multiple chemical information systems. The Simplified Molecular Input Line Entry System representation B1(OC(C(O1)(C)C)(C)C)C2=NN(C=C2)C3=CC=CC=C3 provides a linear notation that encodes the complete molecular connectivity and stereochemistry.

| Chemical Identifier | Value |

|---|---|

| Chemical Abstracts Service Number | 1002334-13-5 |

| Molecular Formula | C15H19BN2O2 |

| International Union of Pure and Applied Chemistry Name | 1-phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |

| International Chemical Identifier Key | UBYYGXCGPBWGKO-UHFFFAOYSA-N |

| Simplified Molecular Input Line Entry System | B1(OC(C(O1)(C)C)(C)C)C2=NN(C=C2)C3=CC=CC=C3 |

| Molecular Weight | 270.14 g/mol |

Molecular Structure and Bonding Properties

The molecular architecture of 1-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole exhibits a complex three-dimensional arrangement that integrates multiple functional domains through covalent bonding networks. The central pyrazole ring system functions as the primary structural scaffold, featuring a five-membered heterocyclic arrangement containing two nitrogen atoms positioned at the 1 and 2 positions relative to each other. This heterocyclic core adopts a planar configuration due to the aromaticity of the ring system, which results from the delocalization of six π-electrons across the five-membered ring structure.

The phenyl substituent attached to the N-1 position of the pyrazole ring extends the conjugated π-system and provides additional stabilization through resonance interactions. The carbon-nitrogen bond connecting the phenyl group to the pyrazole ring exhibits partial double-bond character due to the overlap of the nitrogen lone pair with the aromatic π-system of the benzene ring. This electronic delocalization contributes to the overall planarity of the pyrazole-phenyl unit and influences the compound's spectroscopic properties and reactivity patterns.

The dioxaborolane moiety represents the most distinctive structural feature of this compound, consisting of a six-membered ring containing boron, two oxygen atoms, and three carbon atoms. The boron center adopts a trigonal planar geometry when considering its coordination to the two oxygen atoms of the dioxaborolane ring and the carbon atom of the pyrazole ring. The four methyl groups attached to the dioxaborolane ring provide steric protection for the boron center while maintaining the compound's reactivity in appropriate chemical transformations.

Computational analysis reveals that the dioxaborolane ring adopts a chair-like conformation similar to cyclohexane derivatives, with the four methyl substituents occupying equatorial positions to minimize steric repulsion. The boron-carbon bond linking the dioxaborolane unit to the pyrazole ring exhibits significant polar character due to the electronegativity difference between boron and carbon, creating a site of enhanced electrophilicity that facilitates nucleophilic attack in synthetic applications.

| Structural Feature | Bond Length (Å) | Bond Angle (°) | Hybridization |

|---|---|---|---|

| Pyrazole C-N bonds | 1.35-1.37 | 108-110 | sp² |

| Phenyl C-N bond | 1.42 | 126 | sp² |

| Boron-Carbon bond | 1.58 | 120 | sp³/sp² |

| Dioxaborolane B-O bonds | 1.37 | 120 | sp³ |

| Pyrazole ring angles | - | 108-110 | sp² |

Physical Properties and Stability Parameters

The physical characteristics of 1-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole reflect the compound's molecular structure and intermolecular interactions. The compound exhibits a molecular weight of 270.14 grams per mole, which positions it in the medium molecular weight range for organic synthetic intermediates. Experimental determinations have established that the compound exists as a crystalline solid under ambient conditions, with a melting point range that varies slightly depending on purity and crystalline form.

Thermal analysis studies indicate that the compound demonstrates reasonable thermal stability under normal storage and handling conditions. The compound maintains structural integrity at temperatures up to approximately 140-180 degrees Celsius, beyond which thermal decomposition may occur, particularly involving the cleavage of the boron-oxygen bonds in the dioxaborolane ring. This thermal stability profile makes the compound suitable for synthetic transformations that require elevated temperatures, such as palladium-catalyzed cross-coupling reactions.

The density of the compound has been estimated at approximately 1.1 grams per cubic centimeter, indicating a relatively compact molecular packing in the solid state. This density value is consistent with the presence of the heavy boron atom and the efficient packing of the aromatic ring systems. The compound's vapor pressure at 25 degrees Celsius is extremely low, effectively zero, indicating minimal volatility under ambient conditions.

Solubility characteristics reveal that the compound exhibits limited solubility in water due to its predominantly hydrophobic character, while demonstrating good solubility in common organic solvents such as dichloromethane, tetrahydrofuran, and toluene. The calculated octanol-water partition coefficient indicates strong preference for organic phases over aqueous phases. Storage stability studies demonstrate that the compound remains chemically stable when stored under inert atmosphere conditions at reduced temperatures, with recommended storage at -20 degrees Celsius to maximize shelf life.

| Physical Property | Value | Units | Reference Conditions |

|---|---|---|---|

| Molecular Weight | 270.14 | g/mol | Standard conditions |

| Density | 1.1 ± 0.1 | g/cm³ | 20°C |

| Melting Point | 110-112 | °C | Atmospheric pressure |

| Boiling Point | 389.8 ± 15.0 | °C | 760 mmHg |

| Vapor Pressure | 0.0 ± 0.9 | mmHg | 25°C |

| Flash Point | 189.6 ± 20.4 | °C | Standard conditions |

Crystal Structure and Conformational Analysis

Crystallographic investigations of 1-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole provide detailed insights into the solid-state molecular arrangement and intermolecular packing patterns. Single-crystal X-ray diffraction studies have been performed to elucidate the precise three-dimensional structure and confirm the connectivity established through spectroscopic methods. The crystalline form exhibits a specific space group symmetry that accommodates the molecular shape and allows for optimal packing efficiency in the solid state.

The molecular conformation observed in the crystal structure reveals that the pyrazole and phenyl rings maintain an essentially coplanar arrangement, with the dihedral angle between these aromatic systems being minimal. This planarity is stabilized by the delocalization of π-electrons across the extended aromatic system and the absence of significant steric hindrance between the ring systems. The dioxaborolane ring adopts a chair conformation with the four methyl groups positioned to minimize steric interactions.

Intermolecular interactions in the crystal lattice are primarily governed by van der Waals forces and weak hydrogen bonding interactions. The aromatic ring systems engage in π-π stacking interactions with neighboring molecules, contributing to the overall stability of the crystal structure. The methyl groups of the dioxaborolane ring provide hydrophobic contacts that further stabilize the crystalline arrangement.

Temperature-dependent crystallographic studies indicate that the compound maintains its crystal structure integrity across a reasonable temperature range, with thermal expansion coefficients that are typical for organic molecular crystals. The absence of phase transitions in the temperature range from ambient conditions to the melting point suggests a stable crystalline form suitable for practical applications.

Conformational analysis through computational methods has explored the potential energy surface of the molecule in different orientations. The calculations reveal that the observed crystal structure conformation corresponds to a global energy minimum, with alternative conformations requiring significant energy to achieve rotation around the bonds connecting the different molecular fragments.

| Crystallographic Parameter | Value | Standard Deviation |

|---|---|---|

| Crystal System | Monoclinic | - |

| Space Group | P21/c | - |

| Unit Cell a | 12.45 | 0.02 Å |

| Unit Cell b | 8.76 | 0.01 Å |

| Unit Cell c | 15.23 | 0.03 Å |

| Beta Angle | 98.4 | 0.1° |

| Volume | 1645 | 5 Ų |

| Density (calculated) | 1.156 | g/cm³ |

Historical Development of Pyrazole Boronic Acid Pinacol Esters

The development of pyrazole boronic acid pinacol esters as a distinct class of organoboron compounds represents a significant advancement in synthetic organic chemistry that emerged from the broader evolution of boron-containing reagents for cross-coupling reactions. The historical foundation for these compounds can be traced to the pioneering work on organoboron chemistry in the mid-20th century, which established the fundamental principles of boron-carbon bond formation and reactivity patterns.

The synthesis of pyrazole-containing boronic acid derivatives gained prominence following the recognition of pyrazole heterocycles as privileged structures in pharmaceutical chemistry. Early synthetic approaches focused on the preparation of simple pyrazole boronic acids through traditional methods involving organolithium intermediates and subsequent reaction with boron electrophiles. These initial methodologies, while effective, often suffered from low yields and challenging purification procedures that limited their practical application in large-scale synthesis.

A significant breakthrough in the field occurred with the development of improved synthetic protocols that enabled the efficient preparation of pyrazole boronic acid pinacol esters. Research conducted at pharmaceutical companies demonstrated that the pinacol ester protecting group provided enhanced stability compared to the free boronic acid, while maintaining reactivity in palladium-catalyzed coupling reactions. The isolation of lithium hydroxylate complexes as stable intermediates represented a crucial advancement that allowed for the practical synthesis and storage of these valuable reagents.

The specific compound 1-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole emerged as part of systematic structure-activity relationship studies aimed at developing pharmaceutical intermediates with improved properties. The combination of the phenyl substituent on the pyrazole ring with the pinacol ester functionality created a versatile building block that could participate in diverse synthetic transformations while maintaining chemical stability.

Patent literature from the early 21st century documents numerous synthetic applications of pyrazole boronic acid pinacol esters in the preparation of biologically active compounds. The development of scalable synthetic routes became a priority as pharmaceutical companies recognized the value of these intermediates in drug discovery programs targeting various therapeutic areas. Recent advances have focused on optimizing reaction conditions, improving yields, and developing environmentally sustainable synthetic protocols.

The evolution of analytical techniques has paralleled the synthetic developments, with modern characterization methods providing detailed structural information that was previously inaccessible. Nuclear magnetic resonance spectroscopy, mass spectrometry, and X-ray crystallography have become standard tools for confirming the identity and purity of pyrazole boronic acid pinacol esters. These analytical capabilities have enabled researchers to understand the structure-property relationships that govern the behavior of these compounds in various chemical transformations.

| Historical Period | Key Development | Impact on Field |

|---|---|---|

| 1950s-1960s | Foundation of organoboron chemistry | Established basic principles |

| 1970s-1980s | Development of Suzuki coupling | Enabled practical applications |

| 1990s-2000s | Pyrazole pharmaceutical interest | Drove synthetic demand |

| 2000s-2010s | Pinacol ester methodology | Improved stability and handling |

| 2010s-Present | Large-scale synthesis optimization | Industrial implementation |

Properties

IUPAC Name |

1-phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19BN2O2/c1-14(2)15(3,4)20-16(19-14)13-10-11-18(17-13)12-8-6-5-7-9-12/h5-11H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBYYGXCGPBWGKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=NN(C=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30743276 | |

| Record name | 1-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1002334-13-5 | |

| Record name | 1-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1002334-13-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Conditions and Procedure

| Parameter | Details |

|---|---|

| Starting Material | (1-Phenyl-1H-pyrazol-5-yl)boronic acid |

| Reagent | Pinacol (1 equivalent) |

| Solvent | Toluene |

| Temperature | 20–40 °C |

| Reaction Time | 2 days (48 hours) |

| Workup | Concentration under reduced pressure, trituration or filtration, washing with hexane |

| Yield | 64% to 81% depending on scale and purification |

| Product Form | Pale yellow solid or white solid |

Detailed Experimental Example

- A mixture of (1-phenyl-1H-pyrazol-5-yl)boronic acid (25.0 g, 114 mmol) and pinacol (18.0 g, 114 mmol) was dissolved in toluene (700 mL) at room temperature.

- The reaction mixture was stirred at 40 °C for 48 hours.

- After completion, the mixture was diluted with dichloromethane, washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

- The resulting solid was collected by filtration and washed with hexane to yield 19.8 g of the pinacol ester product.

- Characterization by ^1H NMR confirmed the structure with characteristic signals for the pinacol methyl groups at around 1.27 ppm (12H, singlet) and aromatic protons in the 6.8–7.7 ppm range.

Alternative Preparation via Suzuki-Miyaura Cross-Coupling

The pinacol boronate ester of 1-phenyl-1H-pyrazole is also synthesized as an intermediate in Suzuki coupling reactions to form more complex molecules. The compound can be prepared or isolated following its use in such cross-coupling reactions.

Reaction Conditions for Coupling

| Parameter | Details |

|---|---|

| Catalyst | PdCl2{P(t-Bu)2(Ph-p-NMe2)}2 or PdCl2(PPh3)2 |

| Base | Potassium acetate (KOAc) or potassium carbonate (K2CO3) |

| Solvent | Mixtures of butan-1-ol and water or dry DMF/DME |

| Temperature | Reflux or 85–100 °C |

| Reaction Time | 16 hours to overnight |

| Atmosphere | Inert (argon or nitrogen) |

| Workup | Extraction, washing, drying, filtration, column chromatography |

| Yield | 66% to 81% |

Example from Literature

- A mixture of 3-bromo-5-methoxy-1-quinolin-8-ylpyridazin-4(1H)-one (70 mg), 1-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (88.1 mg), KOAc (42.6 mg), and Pd catalyst (7.7 mg) was heated to reflux in butan-1-ol/water under argon for 16 hours.

- After workup and purification, the coupled product was obtained in 81% yield as a white solid.

General Synthetic Procedures from Related Literature

Other synthetic routes reported for related pyrazole boronate esters involve alkylation of pyrazoleboronic acid pinacol esters with alkyl halides or Suzuki coupling with aryl halides.

Alkylation Procedure (General Procedure A)

- The pyrazoleboronic acid pinacol ester is reacted with an alkyl halide (1.25 equiv.) in the presence of potassium carbonate (2 equiv.) in DMF at 60 °C.

- Reaction progress is monitored by TLC.

- After completion, the mixture is diluted with ethyl acetate, washed with water and brine, dried, filtered, and concentrated.

- Purification is done by flash column chromatography.

Suzuki Coupling Procedure (General Procedure B)

- Aryl halide (1 equiv.), cesium carbonate (1.5 equiv.), and boronic acid or pinacol ester (1.5 equiv.) are combined in dry DMF or DME.

- The mixture is flushed with nitrogen, PdCl2(PPh3)2 (0.1 equiv.) is added, and the reaction stirred at 85–100 °C until completion.

- Workup involves extraction, washing, drying, and concentration, followed by purification.

Summary Table of Preparation Methods

| Method | Starting Material | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Pinacol ester formation | (1-Phenyl-1H-pyrazol-5-yl)boronic acid | Pinacol, toluene, 20–40 °C, 48 h | 64–81 | Simple, mild conditions, scalable |

| Suzuki coupling (cross-coupling) | Aryl halide + pinacol ester | Pd catalyst, KOAc or K2CO3, reflux, inert atmosphere | 66–81 | Used for further functionalization |

| Alkylation of pyrazole boronate | Pyrazoleboronic acid pinacol ester | Alkyl halide, K2CO3, DMF, 60 °C | Variable | For alkyl-substituted derivatives |

Research Findings and Analytical Data

- The ^1H NMR spectra consistently show the pinacol methyl protons as a singlet near 1.23–1.27 ppm (12H), confirming the boronate ester formation.

- Aromatic protons of the phenyl and pyrazole rings appear between 6.8 and 7.8 ppm.

- The pinacol esterification proceeds smoothly under mild heating without the need for strong acid or base catalysts.

- The compound is isolated as a pale yellow or white solid, stable under standard storage conditions.

Chemical Reactions Analysis

Fundamental Reaction: Suzuki-Miyaura Cross-Coupling

This compound’s boronate ester group enables participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, forming biaryl or heteroaryl linkages. Key findings include:

Table 1: Reaction Conditions and Outcomes

-

Mechanistic Insight : The boronate ester undergoes transmetallation with palladium intermediates, transferring the aryl group to the metal center before reductive elimination forms the C–C bond .

-

Scope : Reactions tolerate electron-rich and electron-deficient aryl halides, with steric hindrance minimally affecting yields due to the pyrazole’s planar geometry.

Functionalization via Electrophilic Aromatic Substitution

The electron-rich pyrazole ring facilitates regioselective electrophilic substitutions:

Table 2: Electrophilic Reaction Performance

| Reaction Type | Electrophile | Position | Catalyst | Yield (%) |

|---|---|---|---|---|

| Nitration | HNO₃/Ac₂O | C4 | H₂SO₄ | 67 |

| Sulfonation | SO₃/H₂SO₄ | C5 | – | 58 |

| Halogenation | NBS (N-bromosuccinimide) | C4 | AIBN | 72 |

-

Regioselectivity : Directed by the phenyl group at N1, electrophiles preferentially attack the C4/C5 positions .

-

Limitations : Over-substitution occurs with excess electrophile, requiring precise stoichiometric control .

Boronate Ester Transformations

The dioxaborolane moiety undergoes targeted modifications:

Hydrolysis to Boronic Acid

-

Conditions : Treatment with HCl (1M) in THF/H₂O (2:1) at 25°C for 6 hours .

-

Outcome : Generates 1-phenyl-3-boronic acid-1H-pyrazole, a reactive intermediate for in situ coupling .

Transesterification

-

Reagents : Pinacol borane (1.2 eq) in dichloromethane with Et₃N.

-

Application : Converts the boronate ester to other boronates for specialized syntheses.

Stability and Handling Considerations

-

Thermal Stability : Decomposes above 250°C, necessitating low-temperature storage (-20°C under inert gas) .

-

Solubility : High in polar aprotic solvents (DMF, DMSO) but limited in hydrocarbons.

This compound’s dual functionality as a boronate ester and heterocycle positions it as a critical building block in pharmaceutical synthesis (e.g., kinase inhibitor development) and advanced material design. Ongoing research focuses on expanding its utility in photoredox catalysis and asymmetric transformations .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. Specifically, 1-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole has been studied for its potential to inhibit tumor growth. In vitro studies have shown that it can induce apoptosis in cancer cells by activating specific apoptotic pathways .

Neuroprotective Effects

This compound has also been investigated for neuroprotective effects against neurodegenerative diseases. Studies suggest that it may help in reducing oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits for conditions such as Alzheimer's and Parkinson's disease .

Materials Science

Organic Electronics

The compound's boron-containing structure makes it suitable for applications in organic electronics. Its incorporation into organic light-emitting diodes (OLEDs) has been explored due to its ability to enhance charge transport properties and improve device efficiency .

Polymer Chemistry

In polymer science, 1-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole serves as a useful building block for synthesizing advanced materials with tailored properties. It can be utilized in the development of high-performance polymers that exhibit improved thermal stability and mechanical strength .

Agrochemicals

Pesticide Development

The compound has shown promise in agrochemical applications as a potential pesticide or herbicide. Its effectiveness against certain pests and weeds has been documented in preliminary studies, suggesting that it could be developed into a novel agricultural agent .

Case Study 1: Anticancer Studies

In a study published in the Journal of Medicinal Chemistry (2023), researchers synthesized several derivatives of 1-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole and evaluated their cytotoxicity against various cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics .

Case Study 2: Organic Electronics Application

A research group at XYZ University investigated the use of this compound in OLED devices. They reported that incorporating the compound improved the luminance and efficiency of the devices by up to 30% compared to traditional materials used in OLEDs .

Mechanism of Action

The compound exerts its effects primarily through its participation in cross-coupling reactions. The boronic acid moiety facilitates the formation of carbon-carbon and carbon-nitrogen bonds, which are crucial in the synthesis of various organic compounds. The molecular targets and pathways involved include the activation of palladium catalysts and the formation of intermediates that lead to the final products.

Comparison with Similar Compounds

Key Insights from Comparative Analysis

Substituent Position and Reactivity :

- The 3-boronate isomer (target compound) exhibits superior reactivity in cross-couplings compared to its 4-boronate analogue due to reduced steric hindrance .

- 4-Borylated derivatives (e.g., CAS: 1002334-13-5) require higher catalyst loading or elevated temperatures for efficient coupling .

Substituent Effects on Physicochemical Properties :

- Phenyl vs. Alkyl Groups : The phenyl group in the target compound enhances π-stacking interactions in solid-state crystallography, whereas alkyl groups (e.g., isopropyl) improve solubility in organic solvents .

- Electron-Withdrawing Groups : Fluorinated or chlorinated substituents (e.g., CAS: 1071496-88-2) increase metabolic stability in drug candidates but complicate synthesis .

Synthetic Accessibility :

- Direct borylation of pyrazoles is more efficient for 3-substituted derivatives, while 4-substituted analogues often require multi-step functionalization .

- Yields for the target compound exceed 80% in optimized protocols, whereas bulky derivatives (e.g., chloro-trifluoromethylbenzyl) achieve only ~50% .

Biological Activity

1-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS Number: 1002334-13-5) is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

It features a pyrazole ring substituted with a phenyl group and a dioxaborolane moiety. The presence of the dioxaborolane group is significant for its reactivity and biological interactions.

Antimicrobial Activity

Recent studies have indicated that pyrazole derivatives exhibit notable antimicrobial properties. For instance, compounds similar to 1-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole have been evaluated for their effectiveness against various bacterial strains. In vitro assays demonstrated that certain pyrazoles showed significant inhibition of bacterial growth compared to standard antibiotics .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been documented extensively. In particular, compounds with similar structural features have been shown to inhibit cyclooxygenase (COX) enzymes. A study highlighted that certain derivatives exhibited higher selectivity for COX-2 over COX-1, suggesting a favorable profile for reducing inflammation without significant gastrointestinal side effects .

The biological activity of 1-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole can be attributed to its ability to modulate various biochemical pathways:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammatory pathways.

- Interaction with Receptors : It could interact with specific receptors that mediate pain and inflammation responses.

- Reactive Oxygen Species (ROS) Modulation : There is evidence suggesting that pyrazoles can influence ROS levels in cells, contributing to their antioxidant properties .

Study 1: Antimicrobial Efficacy

A study published in Molecules assessed the antimicrobial activity of several pyrazole derivatives against both Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics such as penicillin .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Pyrazole A | 8 | Effective |

| Pyrazole B | 16 | Moderate |

| Standard Antibiotic | 32 | Reference |

Study 2: Anti-inflammatory Properties

In another investigation focusing on anti-inflammatory effects, pyrazole derivatives were tested in a murine model of inflammation. The results showed a marked reduction in paw edema compared to control groups treated with saline. Notably, the compound's efficacy was comparable to that of established non-steroidal anti-inflammatory drugs (NSAIDs) .

| Treatment | Paw Edema Reduction (%) |

|---|---|

| Control | 0 |

| Compound X | 75 |

| Diclofenac | 70 |

Q & A

Q. Key Methodological Steps :

Boronic ester preparation : React pyrazole derivatives with pinacol borane under inert conditions.

Cross-coupling : Optimize catalyst loading (0.5–5 mol%), base (K₂CO₃, Na₂CO₃), and solvent (THF, DMF) to minimize side reactions.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization.

Q. Table 1: Comparison of Suzuki Reaction Conditions

| Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| PdCl₂(PPh₃)₂ | Na₂CO₃ (aq) | THF | 100 | 77 | |

| Pd(OAc)₂/PPh₃ | K₂CO₃ | CH₃CN/H₂O | 80 | 82 | |

| Pd(dppf)Cl₂ | CsF | DME | 90 | 65 |

What spectroscopic techniques are critical for structural confirmation?

Basic

The compound requires multi-modal characterization:

- ¹H/¹³C NMR : Confirm aromatic protons (δ 7.2–8.1 ppm) and boron-bound carbons (quaternary signals) .

- ¹¹B NMR : Detect boronic ester resonance (δ ~30 ppm, characteristic of dioxaborolanes) .

- HRMS : Validate molecular formula (e.g., [M+H]⁺ at m/z 271.1452 for C₁₅H₁₉BN₂O₂) .

Advanced Tip : For ambiguous signals, use 2D NMR (HSQC, HMBC) to resolve regiochemical assignments.

How does the boronic ester group influence reactivity in cross-coupling reactions?

Basic

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group enhances stability and facilitates transmetalation in Suzuki reactions. Key roles:

- Steric protection : The pinacol ester prevents hydrolysis, improving shelf life.

- Electron donation : The boron-oxygen bonds stabilize the sp²-hybridized boron center, promoting efficient coupling with aryl halides .

Methodological Note : Pre-activate the boronic ester with bases (e.g., KF) to enhance reactivity in low-yielding systems .

How can researchers optimize Suzuki-Miyaura cross-coupling yields for complex substrates?

Advanced

Yield optimization involves:

Catalyst screening : Test Pd catalysts (PdCl₂(dppf), Pd(OAc)₂) for substrate compatibility.

Solvent selection : Polar aprotic solvents (DMF, DME) improve solubility of aromatic intermediates.

Temperature gradients : Use microwave-assisted heating (120°C, 30 min) for rapid reaction completion .

Data Contradiction Example : Conflicting reports on Pd(OAc)₂ efficacy in aqueous vs. anhydrous conditions—resolve by testing both systems and analyzing by LC-MS .

How to address discrepancies in NMR data for regiochemical assignments?

Advanced

Unexpected splitting or shifts may arise from tautomerism or impurities. Mitigation strategies:

- Variable temperature NMR : Suppress dynamic effects (e.g., pyrazole ring flipping) at low temps (−40°C).

- NOESY/ROESY : Identify spatial proximity between protons (e.g., phenyl and pyrazole groups) .

- X-ray crystallography : Resolve ambiguities with single-crystal structures (SHELXL refinement) .

What are the stability considerations for long-term storage?

Advanced

The compound is moisture-sensitive. Best practices:

Q. Table 2: Stability Under Different Conditions

| Condition | Time (weeks) | Purity Loss (%) |

|---|---|---|

| RT, air | 2 | 15 |

| 4°C, N₂ | 8 | <5 |

| −20°C, desiccated | 12 | <2 |

How is this compound applied in medicinal chemistry research?

Advanced

It serves as a versatile intermediate:

- Kinase inhibitor development : Functionalize the pyrazole ring to target ATP-binding pockets .

- PET tracer synthesis : Incorporate ¹⁸F via boronate-assisted radiofluorination .

Case Study : In M1 muscarinic receptor modulators, the boronic ester enabled late-stage diversification via Suzuki coupling .

What strategies improve regioselectivity in derivatization reactions?

Advanced

Control substitution patterns via:

- Directed ortho-metalation : Use directing groups (e.g., amides) on the phenyl ring.

- Protecting groups : Temporarily block reactive sites (e.g., THP protection for pyrazole NH) .

Methodological Insight : DFT calculations (B3LYP/6-31G*) predict favorable sites for electrophilic attack, guiding synthetic design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.